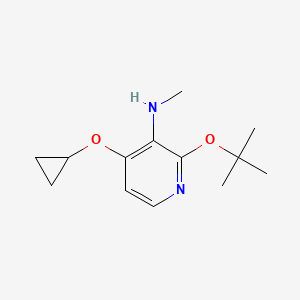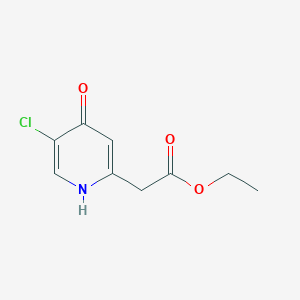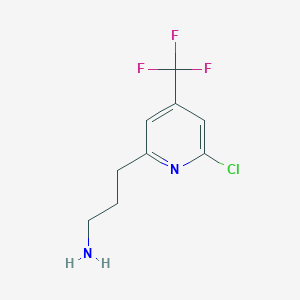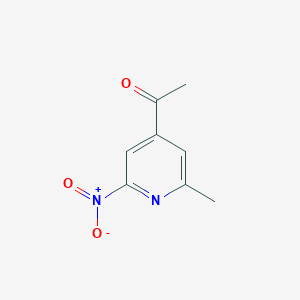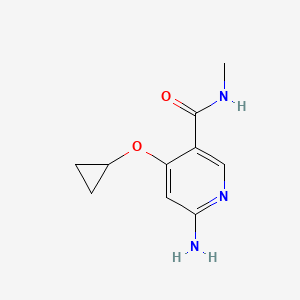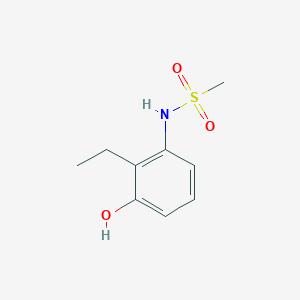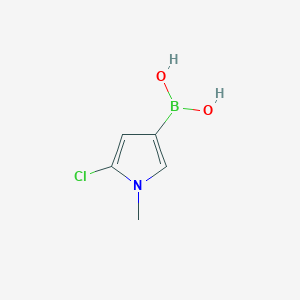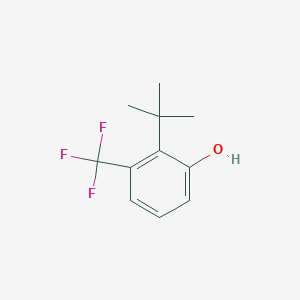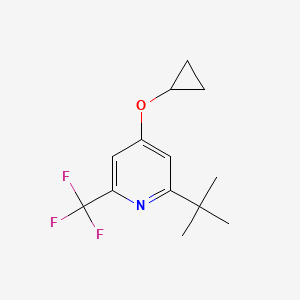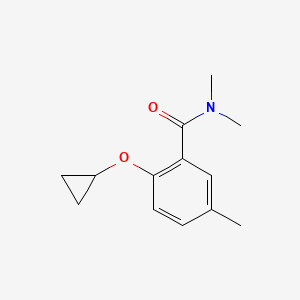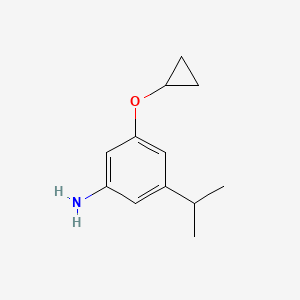
5-Cyclopropoxy-N,N,2-trimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N,2-trimethylnicotinamide is a chemical compound with the molecular formula C12H16N2O2. It contains a cyclopropoxy group, a trimethyl group, and a nicotinamide moiety. This compound is known for its unique structure, which includes a three-membered cyclopropane ring and a six-membered aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,2-trimethylnicotinamide typically involves the reaction of nicotinic acid derivatives with cyclopropyl alcohol and methylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,2-trimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Cyclopropoxy-N,N,2-trimethylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,2-trimethylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclopropoxy-N,N,2-trimethylnicotinamide include other nicotinamide derivatives and cyclopropane-containing molecules. Examples include:
- 5-Cyclopropoxy-N,N-dimethylnicotinamide
- 5-Cyclopropoxy-N-methylnicotinamide
- 5-Cyclopropoxy-N,N,2-trimethylisonicotinamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural features, such as the cyclopropane ring and the trimethylated nicotinamide moiety.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,2-trimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-11(12(15)14(2)3)6-10(7-13-8)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
MFYDEOKQIMGXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



